An In-depth Technical Guide to 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole: Synthesis, Properties, and Potential Applications in Drug Discovery
Disclaimer: The Chemical Abstracts Service (CAS) number for 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole could not be definitively identified in publicly accessible databases at the time of this writing. This may indicate that the compound is novel or not widely available commercially. The following guide is therefore based on established principles of organic synthesis for this class of compounds and predictive data for its properties and applications, drawing from scientific literature on structurally related molecules.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts. This guide provides a comprehensive technical overview of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole, a molecule of significant interest for researchers and drug development professionals. We will delve into its plausible synthesis, predicted physicochemical properties, and potential applications, with a focus on providing a strong foundation for further research and development.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Basis |
| Molecular Formula | C10H7BrClNS | Elemental Composition |
| Molecular Weight | 288.59 g/mol | Calculation |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | Computational (e.g., ALOGPS, ChemDraw) |
| Boiling Point | > 350 °C (decomposes) | Extrapolation from similar structures |
| Melting Point | 100 - 120 °C | Estimation based on related compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General solubility of similar organic compounds |
Synthesis of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole: A Plausible Approach
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole, a plausible two-step synthetic route is proposed, starting from readily available commercial precursors.
Step 1: Synthesis of 3-Chlorothiobenzamide
The first step involves the conversion of 3-chlorobenzonitrile to the corresponding thioamide. This can be achieved through several methods, with the use of Lawesson's reagent being a common and efficient approach.
Experimental Protocol:
-
To a stirred solution of 3-chlorobenzonitrile (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chlorothiobenzamide.
Step 2: Hantzsch Thiazole Synthesis
The second step is the cyclocondensation of 3-chlorothiobenzamide with a suitable α-haloketone, in this case, 1,3-dibromoacetone, to form the desired thiazole ring.
Experimental Protocol:
-
Dissolve 3-chlorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add 1,3-dibromoacetone (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction typically proceeds to completion within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, which may induce precipitation of the product as its hydrobromide salt.
-
The precipitate can be collected by filtration. To obtain the free base, the salt is suspended in water and neutralized with a mild base such as sodium bicarbonate solution.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Workflow Diagram
Caption: Synthetic route to 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole.
Potential Applications in Drug Discovery
The 2-arylthiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][10] The presence of a reactive bromomethyl group at the 4-position of the thiazole ring in the target compound makes it a valuable intermediate for further chemical modifications, allowing for the exploration of a wide chemical space and the development of novel therapeutic agents.
Anticancer Activity
Many 2-arylthiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and other key signaling pathways involved in cancer cell proliferation and survival.[11][12] The 3-chlorophenyl substituent on the target molecule can enhance its lipophilicity and potentially its interaction with hydrophobic pockets in biological targets. The bromomethyl group can act as an electrophilic handle to covalently modify target proteins, leading to irreversible inhibition and enhanced potency.
Antimicrobial Activity
The thiazole nucleus is also a key component of many antimicrobial agents.[4] Substituted thiazoles have been shown to exhibit activity against a range of bacteria and fungi. The specific substitution pattern of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole could confer novel antimicrobial properties, making it a promising lead for the development of new anti-infective drugs.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of similar 2-arylthiazole anticancer agents, a plausible signaling pathway that could be targeted by 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole is the tubulin-microtubule dynamic pathway. Disruption of microtubule function leads to cell cycle arrest and apoptosis.
Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole is not available, general precautions for handling bromomethyl- and chlorophenyl-substituted heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-(Bromomethyl)-2-(3-chlorophenyl)thiazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While its specific CAS number and experimental data are not yet widely available, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on established chemical principles and literature precedents for this important class of molecules. The synthetic route outlined, leveraging the robust Hantzsch thiazole synthesis, offers a practical approach for researchers to access this compound for further investigation. The insights into its potential biological activities and mechanisms of action should inspire further exploration of this and related 2-arylthiazole derivatives in drug discovery programs.
References
-
Physicochemical property profile of thiazole derivatives, calculated by... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Biologically active compounds having 2-arylbenzothiazole scaffold - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 15, 2026, from [Link]
-
synthesis of thiazoles - YouTube. (2019, January 19). Retrieved February 15, 2026, from [Link]
-
Synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Retrieved February 15, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved February 15, 2026, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor - MDPI. (2025, November 13). Retrieved February 15, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases - PubMed. (2024, July 22). Retrieved February 15, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved February 15, 2026, from [Link]
-
3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
